

structure elucidation of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

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Compound of Interest

Compound Name: (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

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An In-depth Technical Guide to the Structure Elucidation of **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**

Introduction

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and material science.^[1] Its unique molecular architecture, featuring a pyrazole ring linked to a pyridine methanol scaffold, makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.^{[1][2]} It serves as a key intermediate in the development of drugs targeting neurological disorders and has potential applications in creating innovative agrochemicals.^[1]

The unambiguous confirmation of its chemical structure is a critical prerequisite for any downstream application, ensuring the integrity of research and the safety and efficacy of resulting products. This guide provides a comprehensive, in-depth overview of the modern analytical techniques and integrated strategies employed for the complete structure elucidation of this compound. We will delve into the causality behind experimental choices, detailing not just the "how" but the "why" of each methodological step.

The target molecule has the following properties:

- Molecular Formula: C₉H₉N₃O^[1]

- Molecular Weight: 175.19 g/mol [1]

This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Foundational Analysis: Mass Spectrometry (MS)

The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

The Rationale for Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized or isolated compound, it provides the most direct evidence of its molecular mass. By using HRMS, we can obtain a mass measurement with high precision (typically to four or more decimal places), which allows for the confident determination of the elemental formula. This is a self-validating system; a mismatch between the measured mass and the theoretical mass of the proposed structure immediately invalidates the hypothesis.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

- **Sample Preparation:** Dissolve approximately 1 mg of **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol** in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- **Instrument Setup:** Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Ionization Mode:** Given the presence of basic nitrogen atoms in the pyridine and pyrazole rings, positive ion mode is selected. The molecule will readily accept a proton to form the protonated species, $[M+H]^+$.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire the mass spectrum over a range that includes the expected m/z , for instance, m/z 50-500.

Expected Data and Interpretation

The primary ion observed will be the protonated molecule $[M+H]^+$. The high-resolution measurement provides a crucial checkpoint for the compound's identity.

Ion Species	Theoretical m/z	Expected High-Resolution m/z
$[M]^+$ ($C_9H_9N_3O$)	175.0746	N/A (less common in ESI)
$[M+H]^+$ ($C_9H_{10}N_3O$)	176.0824	176.082 ± 0.001
$[M+Na]^+$ ($C_9H_9N_3ONa$)	198.0643	198.064 ± 0.001

The observation of a peak at m/z 176.0824 (within the instrument's mass accuracy tolerance) provides strong evidence for the elemental composition $C_9H_9N_3O$.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula, NMR spectroscopy maps the atomic connectivity, revealing the precise arrangement of atoms and functional groups. It is the cornerstone of structure elucidation for organic molecules in solution.

The Rationale for NMR Spectroscopy

NMR exploits the magnetic properties of atomic nuclei (primarily 1H and ^{13}C). By observing the behavior of these nuclei in a strong magnetic field, we can deduce:

- The different chemical environments of the atoms (chemical shift).
- The number of atoms in each environment (integration).
- The proximity of neighboring atoms (scalar coupling).

This combination of information allows for the reconstruction of the molecular skeleton piece by piece. For **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**, NMR is essential to confirm the

substitution pattern on both the pyridine and pyrazole rings and to verify the presence and location of the methanol group.

Experimental Protocol: 1D and 2D NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO- d_6) or Chloroform- d ($CDCl_3$). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).^[3]
- **1H NMR Acquisition:** Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
- **2D NMR Acquisition:**
 - **COSY (Correlation Spectroscopy):** To establish proton-proton coupling networks (i.e., which protons are adjacent).
 - **HSQC (Heteronuclear Single Quantum Coherence):** To identify which protons are directly attached to which carbons.

Predicted 1H NMR Data and Interpretation (in DMSO- d_6)

The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the nitrogen atoms.

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Integration	Rationale
H-2' (Pyridine)	8.5 - 8.7	d	1H	Adjacent to the ring nitrogen and the pyrazole substituent.
H-4' (Pyridine)	7.9 - 8.1	dd	1H	Coupled to H-2' and H-5'.
H-5' (Pyridine)	7.7 - 7.9	d	1H	Coupled to H-4'.
H-3 (Pyrazole)	8.3 - 8.5	d	1H	Adjacent to two nitrogen atoms.
H-5 (Pyrazole)	7.8 - 8.0	d	1H	Adjacent to the point of attachment to the pyridine ring.
H-4 (Pyrazole)	6.5 - 6.7	t	1H	Coupled to both H-3 and H-5.
-CH ₂ -	4.5 - 4.7	d	2H	Adjacent to the aromatic ring and the -OH group.
-OH	5.3 - 5.5	t	1H	Hydroxyl proton, coupling to the adjacent -CH ₂ - group.

Note: Multiplicity may vary depending on the solvent and temperature. The -OH proton may appear as a broad singlet.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

Carbon Assignment	Predicted δ (ppm)	Rationale
C-6' (Pyridine)	150 - 155	Attached to two nitrogen atoms (one in-ring, one from pyrazole).
C-2' (Pyridine)	148 - 152	Adjacent to ring nitrogen.
C-4' (Pyridine)	138 - 142	Aromatic CH.
C-3 (Pyrazole)	140 - 145	Aromatic CH adjacent to two nitrogens.
C-3' (Pyridine)	130 - 135	Carbon bearing the methanol group.
C-5 (Pyrazole)	128 - 132	Aromatic CH.
C-5' (Pyridine)	110 - 115	Aromatic CH.
C-4 (Pyrazole)	108 - 112	Aromatic CH.
-CH ₂ OH	60 - 65	Aliphatic carbon attached to an oxygen atom.

The combination of 1D and 2D NMR experiments provides a self-consistent dataset that should allow for the unambiguous assignment of every proton and carbon, thus confirming the proposed connectivity.

Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography reveals the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. It is considered the "gold standard" for structure proof.[\[4\]](#)[\[5\]](#)

The Rationale for X-ray Crystallography

This technique works by diffracting a beam of X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D

electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding exact bond lengths, bond angles, and torsional angles. This method leaves no ambiguity about the molecular structure or its stereochemistry. The compound is known to be a solid, making it a good candidate for this technique.^[1]

Experimental Protocol: Crystal Growth and Data Collection

- **Crystal Growth:** The primary challenge is to grow a single, diffraction-quality crystal. A common method is slow evaporation:
 - Create a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
 - Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
- **Crystal Mounting:** Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head.
- **Data Collection:** Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
- **Structure Solution and Refinement:** The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, resulting in the final, precise 3D structure.^[6]

Expected Outcome

The successful completion of an X-ray crystallographic analysis will yield a detailed molecular model, confirming:

- The connectivity of the pyrazole and pyridine rings.
- The substitution pattern on both rings (i.e., 1,6-substitution on the pyridine and attachment at the N-1 position of the pyrazole).

- The location of the methanol group at the C-3 position of the pyridine ring.
- Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.^[7]

Integrated Workflow for Structure Elucidation

The power of this process lies not in a single technique but in the synergistic integration of all three. Each step provides a crucial piece of the puzzle, and together they form a robust, self-validating workflow.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. bocsci.com [bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]
- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
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